molecular formula C19H29ClO B1249404 3-Chloroandrost-5-en-17-ol CAS No. 6960-01-6

3-Chloroandrost-5-en-17-ol

Cat. No. B1249404
CAS RN: 6960-01-6
M. Wt: 308.9 g/mol
InChI Key: HYYXUOULPYGCRM-LOVVWNRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Chloro-5-androsten-17beta-ol is an androstanoid.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The conversion of Δ5‐14α‐ to Δ5‐14β‐steroid through oxidation processes demonstrates the manipulation of 3-Chloroandrost-5-en-17-ol derivatives for research in steroid chemistry. This process involves chromic anhydride oxidation, showcasing the compound's role in advancing synthetic methods and understanding molecular structures (Jacobs, Bos, & Hol, 2010).
  • A study focusing on the chlorination of 3β-hydroxyl-5-Δ steroids with anhydrous ferric chloride highlights the compound's role in exploring new reactions and product formations, further contributing to the field of synthetic organic chemistry and structural analysis (Liu et al., 2005).

Potential Medical Applications

  • Novel C-17-heteroaryl steroidal CYP17 inhibitors, involving modifications of 3-Chloroandrost-5-en-17-ol derivatives, have been studied for their potential use in treating prostate cancer. These compounds show promise as effective inhibitors of both the human CYP17 enzyme and androgen receptors, opening avenues for novel cancer therapies (Handratta et al., 2005).

Advanced Pharmaceutical Research

  • Research into the stereochemistry and pharmacological properties of 3-Chloroandrost-5-en-17-ol derivatives contributes to the development of new pharmaceutical compounds. Studies involving the synthesis of steroidal 2-oxazolidones and tetrahydrooxazin-2-ones are examples of how these compounds are utilized in drug discovery and development (Ondré et al., 2008; Wölfling et al., 2004).

Bioconjugation and Metabolite Analysis

  • The synthesis and characterization of glucuronide conjugates of certain steroids, including those derived from 3-Chloroandrost-5-en-17-ol, are crucial in understanding steroid metabolism and have implications in doping control and pharmaceutical research (Kuuranne et al., 2002).

properties

CAS RN

6960-01-6

Product Name

3-Chloroandrost-5-en-17-ol

Molecular Formula

C19H29ClO

Molecular Weight

308.9 g/mol

IUPAC Name

3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H29ClO/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,21H,4-11H2,1-2H3

InChI Key

HYYXUOULPYGCRM-LOVVWNRFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)Cl)C

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)Cl)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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